
ATP synthase inhibitor 2 (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATP synthase inhibitor 2 (TFA) is a potent inhibitor of the enzyme ATP synthase, specifically targeting the ATP synthase of Pseudomonas aeruginosa. This compound has shown significant efficacy in inhibiting ATP synthesis, making it a valuable tool in scientific research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ATP synthase inhibitor 2 (TFA) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as condensation reactions, purification steps, and crystallization .
Industrial Production Methods: Industrial production of ATP synthase inhibitor 2 (TFA) would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process would also include steps for the safe handling and disposal of any hazardous reagents used .
Analyse Des Réactions Chimiques
Types of Reactions: ATP synthase inhibitor 2 (TFA) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s structure and activity.
Reduction: The addition of hydrogen or removal of oxygen, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive form of the inhibitor, while reduction could result in a less active form. Substitution reactions can produce derivatives with altered biological activity .
Applications De Recherche Scientifique
ATP synthase inhibitor 2 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of ATP synthesis and inhibition.
Biology: Helps in understanding the role of ATP synthase in cellular metabolism and energy production.
Medicine: Potential therapeutic applications in treating infections caused by Pseudomonas aeruginosa by inhibiting its ATP synthase.
Industry: Could be used in the development of new antibiotics and other antimicrobial agents
Mécanisme D'action
ATP synthase inhibitor 2 (TFA) exerts its effects by binding to the ATP synthase enzyme, specifically targeting the Fo component of the enzyme. This binding inhibits the enzyme’s ability to synthesize ATP, thereby disrupting the energy production process in the target organism. The inhibition of ATP synthesis leads to a decrease in cellular energy levels, ultimately resulting in the death of the organism .
Comparaison Avec Des Composés Similaires
Bedaquiline: Another ATP synthase inhibitor used in the treatment of tuberculosis.
Oligomycin: A well-known inhibitor of mitochondrial ATP synthase.
Resveratrol: A natural compound that inhibits ATP synthase and has various biological effects
Uniqueness: ATP synthase inhibitor 2 (TFA) is unique in its specific targeting of Pseudomonas aeruginosa ATP synthase, making it particularly valuable in research focused on this pathogen. Its high potency and specificity set it apart from other ATP synthase inhibitors, which may have broader or less targeted effects .
Propriétés
Formule moléculaire |
C23H23F3N2O5S |
|---|---|
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylsulfanylquinolin-3-yl)methylamino]propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H22N2O3S.C2HF3O2/c1-26-21(25)19(11-14-7-9-17(24)10-8-14)22-13-16-12-15-5-3-4-6-18(15)23-20(16)27-2;3-2(4,5)1(6)7/h3-10,12,19,22,24H,11,13H2,1-2H3;(H,6,7)/t19-;/m0./s1 |
Clé InChI |
PPGYAJYWNDWHFF-FYZYNONXSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC.C(=O)(C(F)(F)F)O |
SMILES canonique |
COC(=O)C(CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


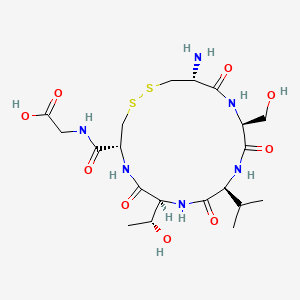
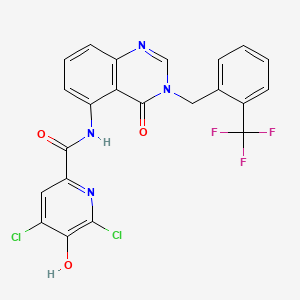

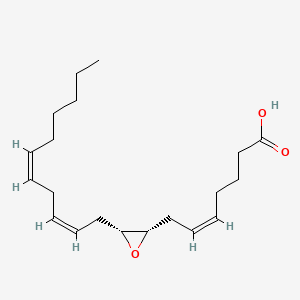
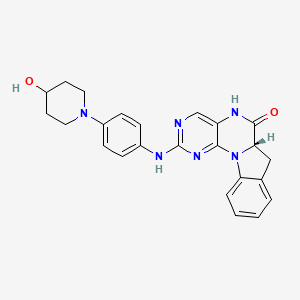
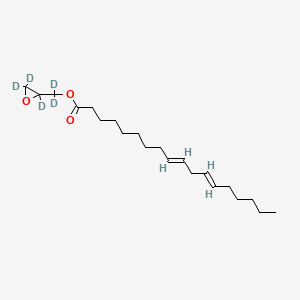
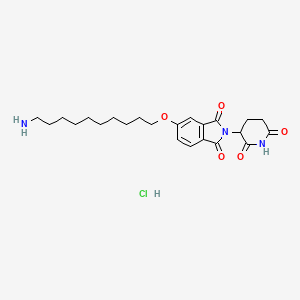
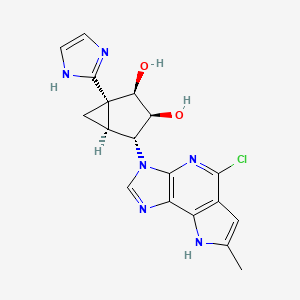
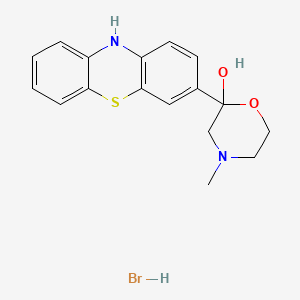

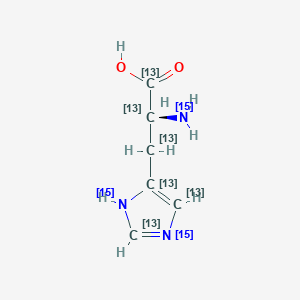
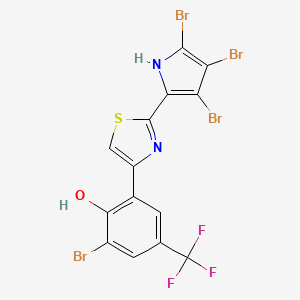

![(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]butanamide](/img/structure/B12374701.png)
